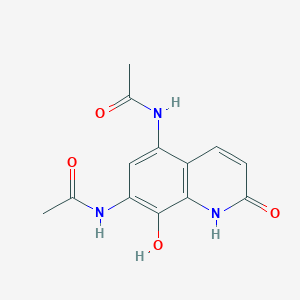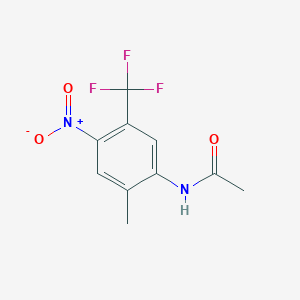
N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and an acetamide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 2-methyl-4-nitro-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
- Reduction of the nitro group yields N-(2-Methyl-4-amino-5-(trifluoromethyl)phenyl)acetamide.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in 2-Methyl-4-nitro-5-(trifluoromethyl)aniline and acetic acid .
Applications De Recherche Scientifique
N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are known to enhance the biological activity of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
- N-(4-Nitro-2-(trifluoromethyl)phenyl)acetamide
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- N-(2-Nitro-4-(trifluoromethyl)phenyl)methanesulfonamide
Comparison: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the methyl group at the ortho position relative to the nitro group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of the compound, making it more effective in crossing biological membranes compared to similar compounds without this group .
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
N-[2-methyl-4-nitro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-5-3-9(15(17)18)7(10(11,12)13)4-8(5)14-6(2)16/h3-4H,1-2H3,(H,14,16) |
Clé InChI |
KNGCKUJZGUKFIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

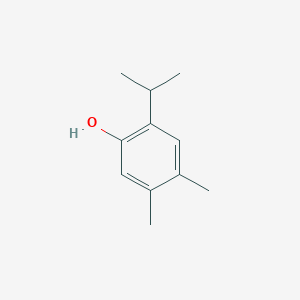
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
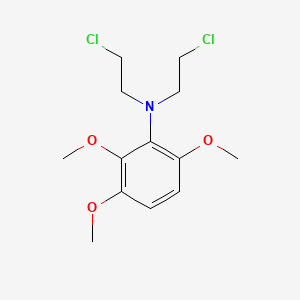
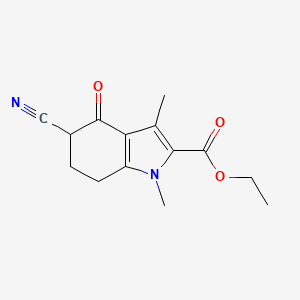
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
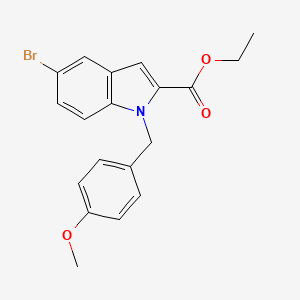


![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
